molecular formula C14H10F2O2 B7991154 3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde

3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde

Cat. No.: B7991154
M. Wt: 248.22 g/mol
InChI Key: CVKWFAOPTKYQAF-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is used in the development of pharmaceutical compounds and as a reference standard in drug testing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde involves its interaction with various molecular targets. The presence of the fluorine atoms enhances its reactivity and allows it to participate in a wide range of chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde can be compared with other similar compounds such as:

These compounds share similar structural features but differ in the position and type of substituents, which can significantly affect their chemical properties and reactivity. The presence of multiple fluorine atoms in this compound makes it particularly unique and valuable in research applications.

Properties

IUPAC Name

3-fluoro-4-[(2-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-4-2-1-3-11(12)9-18-14-6-5-10(8-17)7-13(14)16/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKWFAOPTKYQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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